Cabotegravir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabotegravir-d5 (also known as GSK-1265744-d5) is a deuterium-labeled derivative of Cabotegravir. Cabotegravir itself is an effective HIV-1 integrase inhibitor used in the treatment of HIV/AIDS. It is available in tablet form and as an intramuscular injection, as well as in an injectable combination with rilpivirine under the brand name Cabenuva .
Preparation Methods
The synthetic route for Cabotegravir-d5 involves incorporating deuterium atoms into the Cabotegravir molecule. While specific reaction conditions are proprietary, the deuterium labeling process enhances the compound’s pharmacokinetic and metabolic profiles. Industrial production methods likely involve large-scale synthesis and purification to obtain the labeled compound.
Chemical Reactions Analysis
Cabotegravir-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain confidential due to commercial considerations. Major products formed during these transformations would be deuterium-labeled derivatives of Cabotegravir.
Scientific Research Applications
Cabotegravir-d5 finds applications across multiple scientific domains:
HIV/AIDS Research: As an integrase inhibitor, this compound contributes to understanding HIV replication and drug resistance mechanisms.
Medicine: Its long-acting intramuscular formulation (Cabenuva) provides an alternative treatment option for HIV patients.
Chemistry: Researchers study its reactivity and stability, especially considering the deuterium label.
Industry: Pharmaceutical companies explore its potential for extended-release formulations.
Mechanism of Action
Cabotegravir-d5 inhibits HIV integrase, preventing viral DNA integration into the host genome. By disrupting this step, it impedes viral replication. The molecular targets include the integrase enzyme itself, and the pathway involves blocking viral DNA integration.
Comparison with Similar Compounds
Cabotegravir-d5’s uniqueness lies in its deuterium labeling, which affects its pharmacokinetics. Similar compounds include other integrase inhibitors like dolutegravir and elvitegravir.
Properties
Molecular Formula |
C19H17F2N3O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(3R,6S)-5,5-dideuterio-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3,8D2 |
InChI Key |
WCWSTNLSLKSJPK-PXRIRJDNSA-N |
Isomeric SMILES |
[2H]C1([C@@H](N2[C@H](O1)CN3C=C(C(=O)C(=C3C2=O)O)C(=O)NCC4=C(C=C(C=C4)F)F)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.